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Compound of Interest

Compound Name: Amino-PEG7-t-butyl ester

Cat. No.: B8229406 Get Quote

CAS Number: 2428400-07-9

An In-Depth Technical Guide for Researchers,
Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Amino-PEG7-t-butyl ester, a
heterobifunctional linker crucial for the development of Proteolysis Targeting Chimeras

(PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's

own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker

component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell

permeability, and the stability of the key ternary complex.

Amino-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based linker valued for its ability to

impart favorable physicochemical properties to PROTAC molecules.[1] Its hydrophilic nature

enhances the solubility of often large and lipophilic PROTACs, while the flexible seven-unit

PEG chain provides the necessary length and spatial orientation to facilitate the productive

interaction between the target protein and an E3 ubiquitin ligase.[2][3]

Physicochemical Properties
Amino-PEG7-t-butyl ester is a versatile chemical tool for drug development, particularly in the

field of targeted protein degradation. Its key properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 2428400-07-9 [4][5][6][7]

Molecular Formula C21H43NO9 [4][5][7]

Molecular Weight 453.57 g/mol [6][7]

Appearance Colorless viscous liquid [4][5]

Purity ≥96% [7]

Solubility
Soluble in DMSO, water, DCM,

and DMF
[8][9]

Storage Conditions Store at ≤ -20 °C [4][5]

Role in PROTAC Design and Mechanism of Action
PROTACs are heterobifunctional molecules comprising three key components: a ligand that

binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that

connects the two.[2][10] Amino-PEG7-t-butyl ester serves as a flexible and hydrophilic linker.

[1]

The mechanism of action for a PROTAC involves the formation of a ternary complex between

the POI, the PROTAC, and an E3 ligase. This proximity, orchestrated by the linker, allows the

E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then

recognized and degraded by the proteasome.[10] The choice of linker is critical, as its length,

flexibility, and composition can significantly impact the stability of the ternary complex and,

consequently, the efficiency of protein degradation.[1][2]

The following diagram illustrates the general signaling pathway for PROTAC-mediated protein

degradation.
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PROTAC-mediated protein degradation pathway.

Quantitative Impact of PEG Linkers on PROTAC
Performance
The length of the PEG linker is a critical parameter that must be optimized for each specific

target and E3 ligase combination. The following table provides illustrative data on how varying
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PEG linker lengths in a hypothetical BRD4-targeting PROTAC can influence physicochemical

properties and degradation efficiency.

PROTAC
Linker
Compositio
n

Molecular
Weight (
g/mol )

cLogP DC50 (nM) Dmax (%)

PROTAC-1 PEG2 ~832 3.5 50 90

PROTAC-2 PEG4 ~920 2.8 25 95

PROTAC-3

(Hypothetical)
PEG7 ~1052 1.8 15 >95

PROTAC-4 PEG8 ~1096 1.5 20 95

Data is

illustrative

and compiled

from various

sources in

the literature.

DC50 (half-

maximal

degradation

concentration

) and Dmax

(maximum

degradation)

values are

cell-line

dependent.

Experimental Protocols
General Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC is a multi-step process that begins with the synthesis of the

molecule, followed by rigorous in vitro and in vivo evaluation.
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PROTAC Synthesis

Biological Evaluation

1. Linker Functionalization
(e.g., Deprotection of

Amino-PEG7-t-butyl ester)

2. First Amide Coupling
(Linker + Ligand 1)
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4. Purification and
Characterization (HPLC, MS)
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8. Cellular Functional Assays
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A typical workflow for the design and evaluation of PROTACs.
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Representative Synthesis of a BRD4-Targeting PROTAC
using Amino-PEG7-t-butyl ester
This protocol describes a representative synthesis of a PROTAC targeting the BRD4 protein for

degradation by recruiting the VHL E3 ligase. The synthesis involves the coupling of a JQ1

derivative (BRD4 ligand) and a VHL ligand using Amino-PEG7-t-butyl ester as the linker.

Materials:

Amino-PEG7-t-butyl ester

JQ1-carboxylic acid

VHL ligand with a free amine

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

Standard laboratory glassware and purification equipment (HPLC, Mass Spectrometer)

Procedure:

Deprotection of Amino-PEG7-t-butyl ester:

Dissolve Amino-PEG7-t-butyl ester (1.0 eq) in DCM (0.1 M).

Cool the solution to 0 °C.

Add TFA (10 eq) dropwise.
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Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting

material is consumed.

Concentrate the reaction mixture under reduced pressure to remove excess TFA and

DCM. The resulting product is Amino-PEG7-acid.

Coupling of Amino-PEG7-acid to VHL Ligand:

Dissolve the crude Amino-PEG7-acid (1.0 eq) in anhydrous DMF (0.1 M).

Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to

activate the carboxylic acid.

Add the amine-functionalized VHL ligand (1.0 eq) to the reaction mixture.

Stir at room temperature for 4-6 hours, monitoring by LC-MS.

Upon completion, the reaction mixture contains the JQ1-PEG7-VHL PROTAC.

Coupling of JQ1-carboxylic acid to the PEG7-VHL conjugate:

To the reaction mixture from the previous step, add JQ1-carboxylic acid (1.1 eq), HATU

(1.2 eq), and DIPEA (2.2 eq).

Stir at room temperature for 12-18 hours, monitoring by LC-MS.

Purification:

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by preparative HPLC to yield the desired JQ1-PEG7-VHL

PROTAC.

Characterization:
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Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Conclusion
Amino-PEG7-t-butyl ester is a valuable and versatile linker for the development of PROTACs.

Its hydrophilic and flexible nature can significantly improve the drug-like properties of these

novel therapeutics. The rational design of the linker is a critical aspect of PROTAC

development, and a systematic variation of linker composition and length is often necessary to

achieve optimal degradation efficiency and selectivity. As the field of targeted protein

degradation continues to evolve, the availability of well-characterized and high-quality linkers

like Amino-PEG7-t-butyl ester will be essential for advancing new therapies into the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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